molecular formula C13H23NO2Si B2506077 Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate CAS No. 1268810-08-7

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate

Cat. No. B2506077
CAS RN: 1268810-08-7
M. Wt: 253.417
InChI Key: GEIUGAYQJUEUBG-UHFFFAOYSA-N
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Description

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate is a compound that is part of a broader class of organic molecules featuring a tert-butyl carbamate group. This functional group is known for its protective properties in organic synthesis, particularly for amines and alcohols. The compound also contains a cyclopropyl group, which is a three-membered ring known for its interesting chemical reactivity due to ring strain, as well as a trimethylsilyl ethynyl group, which is a common moiety in organic synthesis for introducing alkyne functionality.

Synthesis Analysis

The synthesis of related tert-butyl carbamate derivatives has been explored in various studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, the synthesis of tert-butyl N-(1-ethoxycyclopropyl)carbamate through photochemical ring contraction of 2-ethoxypyrrolin-5-ones highlights the potential for creating cyclopropyl-containing carbamates via photochemical pathways .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex, with the potential for non-planar conformations as seen in the crystallographic studies of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester . The cyclopropyl group, in particular, can introduce significant strain and influence the overall molecular conformation. Vibrational spectra and ab initio analysis of related compounds, such as tert-butyl derivatives of 3,3-dimethylcyclopropene, provide insights into the optimized geometries and spectral assignments that could be relevant for tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives is diverse. Lithiated tert-butyl cyclopropanecarboxylates have been shown to react with various electrophiles, leading to α-substituted esters, which can be further transformed into carboxylic acids or cyclopropanemethanols . The 1,3-dipolar cycloaddition of ynamides like tert-butyl N-ethynyl-N-phenylcarbamate with nitrilimines results in the formation of pyrazole derivatives, indicating that the ethynyl group in tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate could participate in similar cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their functional groups. For example, tert-butylpentafluorophenylmethylchlorosilane, a silylating reagent, forms hydrolytically stable derivatives suitable for gas chromatography, suggesting that the tert-butyl group can impart stability to the derivatives . The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate and its optimization for high yield further demonstrate the practicality of synthesizing complex tert-butyl carbamate derivatives . Lastly, the scale-up synthesis of tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate via Kulinkovich–Szymoniak cyclopropanation indicates the feasibility of large-scale production of such compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Regioselective Deprotection and Acylation : The synthesis of penta-N-protected polyamide derivatives, which involve tert-butyl and trimethylsilyl groups, shows the potential for selective deprotection and acylation. This process has applications in the creation of complex organic molecules (Pak & Hesse, 1998).

  • Synthesis of Indoles : A method for synthesizing indoles with oxygen-bearing substituents using tert-butyl methoxy and trimethylsilyl groups highlights the versatility of these compounds in organic synthesis (Kondo, Kojima, & Sakamoto, 1997).

  • Free-Radical Addition and Cyclization : Iodoalkyl tert-butyl carbonates and carbamates are used in free-radical additions to create substituted thiosuccinic anhydrides, demonstrating the compound's utility in complex synthesis processes (Crich & Rahaman, 2009).

Applications in Organic Chemistry

  • Spirocyclopropanated Analogues Synthesis : Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is used to create spirocyclopropanated analogues of certain insecticides, showcasing its role in developing novel organic compounds (Brackmann et al., 2005).

  • Silylating Agents : Trimethylsilyl N-tert-butyl-N-phenylcarbamate, a silylating agent, plays a crucial role in organic synthesis for protecting and modifying various functional groups (Böcskei et al., 1996).

  • Transformation into O-Benzyl Carbamates : The transformation of tert-butyl and trimethylsilyl groups into O-benzyl carbamates highlights another application in organic synthesis (Barrett & Pilipauskas, 1990).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a signal word of "Warning" . The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

tert-butyl N-[1-(2-trimethylsilylethynyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2Si/c1-12(2,3)16-11(15)14-13(7-8-13)9-10-17(4,5)6/h7-8H2,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIUGAYQJUEUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1-((trimethylsilyl)ethynyl)cyclopropyl)carbamate

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